
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide is a chemical compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2,4-dimethoxyphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide typically involves the protection of the amine group of glycinamide with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without degradation. The 2,4-dimethoxyphenyl group enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected glycinamides and derivatives with different substituents on the phenyl ring. Examples include:
- N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(3,4-dimethoxyphenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Biological Activity
N-(tert-butoxycarbonyl)-N1-(2,4-dimethoxyphenyl)glycinamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and implications for drug development, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol. The presence of the dimethoxyphenyl substituent on the glycinamide backbone contributes to its unique reactivity and biological profile.
In Vitro Studies
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and modulation of signaling pathways. Notable findings include:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown potential as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion by increasing levels of glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis .
- Tyrosine Phosphatase 1B (TP1B) Modulation : It also appears to modulate TP1B activity, which negatively regulates insulin signaling. By inhibiting TP1B, the compound could potentially enhance insulin signaling pathways, making it a candidate for diabetes treatment .
The mechanism through which this compound exerts its effects likely involves binding to specific target proteins or enzymes. Studies have focused on its binding affinity and interaction with molecular targets relevant to metabolic disorders.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Diabetes Management : One study evaluated the compound's effect on glucose levels in diabetic animal models, demonstrating a reduction in blood glucose levels following administration. This suggests potential use in managing Type 2 diabetes .
- Cancer Research : Another case study investigated the compound's effects on cancer cell lines, revealing cytotoxic effects against certain tumor types. This positions it as a candidate for further exploration in oncology.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-7-6-10(20-4)8-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFJOZPJFZCKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.